molecular formula C12H14O B2819764 3-Benzylcyclopentanone CAS No. 85163-16-2

3-Benzylcyclopentanone

Cat. No.: B2819764
CAS No.: 85163-16-2
M. Wt: 174.243
InChI Key: NCQWDCHWURQUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylcyclopentanone: is an organic compound with the molecular formula C12H14O. It is a cyclopentanone derivative where a benzyl group is attached to the third carbon of the cyclopentanone ring. This compound is of interest due to its unique structure, which combines the reactivity of both the cyclopentanone and benzyl groups, making it useful in various chemical reactions and applications.

Scientific Research Applications

Chemistry: 3-Benzylcyclopentanone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It serves as a scaffold for the development of new drugs, especially those targeting central nervous system disorders.

Industry: In the industrial sector, this compound is used in the synthesis of fragrances and flavoring agents due to its pleasant aroma. It is also employed in the production of polymers and resins.

Safety and Hazards

The safety data sheet for a similar compound, Cyclopentanone, indicates that it is a flammable liquid and vapor that causes skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylcyclopentanone can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with benzyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions.

Another method involves the Friedel-Crafts acylation of benzyl chloride with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a benzyl carbocation, which then reacts with the cyclopentanone to form the desired product.

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzyl alcohol or benzaldehyde, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carbonyl group in this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 3-benzylcyclopentanol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: 3-Benzylcyclopentanol.

    Substitution: Nitrobenzylcyclopentanone, sulfonylbenzylcyclopentanone, bromobenzylcyclopentanone.

Mechanism of Action

The mechanism of action of 3-Benzylcyclopentanone depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the carbonyl group and the benzyl moiety, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the benzyl ring.

Comparison with Similar Compounds

    3-Benzoylcyclopentanone: Similar in structure but with a benzoyl group instead of a benzyl group.

    Cyclopentanone: Lacks the benzyl group, making it less reactive in certain types of reactions.

    Benzylcyclopentanol: The reduced form of 3-Benzylcyclopentanone, with a hydroxyl group instead of a carbonyl group.

Uniqueness: this compound is unique due to the combination of the cyclopentanone ring and the benzyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new synthetic methodologies and exploring reaction mechanisms.

Properties

IUPAC Name

3-benzylcyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQWDCHWURQUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85163-16-2
Record name 3-benzylcyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

General procedure B using (S)-p-tol-BINAP and 3-benzylcyclopentenone (0.11 g, 0.7 mmol) gave, after 24 h at 0° C. and flash chromatography (6:1 pentane:diethyl ether), the title compound as a clear liquid (0.97 g, 85% yield). Spectroscopic data were consistent with previously reported data for this compound.12 [α]D25° C.−96° (c 1.3, CHCl3). Chiral HPLC analysis (Chiracel OD column) indicated that the title compound was obtained in 96% ee.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.